9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine

Medicinal Chemistry Antiviral Synthesis Purine Alkylation

9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine provides two orthogonal electrophilic sites—C-6 chlorine and N-9 terminal alkyl bromide—enabling chemoselective sequential functionalization. This unique reactivity is essential for constructing disubstituted purine antiviral architectures, achieving >90% alkylation yields in Penciclovir synthesis. Unlike generic purine intermediates lacking both reactive centers, this compound guarantees synthetic route success. Supplied as a certified Penciclovir Impurity 16 reference standard with full characterization data for regulatory ANDA/DMF submissions. Ideal for medicinal chemistry, analytical QC, and supramolecular probe development.

Molecular Formula C7H7BrClN5
Molecular Weight 276.52 g/mol
CAS No. 214201-64-6
Cat. No. B1602081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine
CAS214201-64-6
Molecular FormulaC7H7BrClN5
Molecular Weight276.52 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1CCBr)N=C(N=C2Cl)N
InChIInChI=1S/C7H7BrClN5/c8-1-2-14-3-11-4-5(9)12-7(10)13-6(4)14/h3H,1-2H2,(H2,10,12,13)
InChIKeyZTCCWFRLVUFEBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine (CAS 214201-64-6): High-Purity Synthetic Intermediate for Antiviral and Purine-Based R&D


9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine (CAS 214201-64-6) is a halogenated purine derivative featuring a reactive bromoethyl substituent at the N-9 position and a chlorine atom at the C-6 position of the purine scaffold [1]. It is predominantly employed as a key synthetic intermediate in medicinal chemistry programs targeting antiviral nucleoside analogs . Commercially available with a certified purity of 98% , this compound serves as a versatile building block for introducing diverse functional groups through nucleophilic substitution at the electrophilic C-6 chlorine and the terminal bromine of the N-9 side chain [2].

Procurement Risk: Why 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine Cannot Be Replaced by Generic Purine Analogs


Generic purine derivatives bearing alternative N-9 substituents (e.g., ethyl, hydroxyethyl, chloroethyl) or lacking the C-6 chlorine are not functionally equivalent to 9-(2-bromoethyl)-6-chloro-9H-purin-2-amine. The presence of both a terminal alkyl bromide and an aryl chloride provides two orthogonal electrophilic sites that enable sequential, chemoselective functionalization—a critical requirement for constructing complex, disubstituted purine architectures in multi-step antiviral syntheses [1]. Substituting a less reactive chloroethyl or a non-electrophilic hydroxyethyl analog would severely curtail downstream derivatization options, while replacing the C-6 chlorine with a hydrogen or amino group eliminates the key handle for introducing C-6 diversity [2]. Consequently, substituting this compound with a structurally similar, yet electronically distinct, purine intermediate is likely to cause synthetic route failure, compromising product yield and purity [3].

Quantitative Differentiation: 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine Versus Competing Purine Building Blocks


Superior Synthetic Efficiency: 91% Yield for One-Step N-9 Alkylation with 1,2-Dibromoethane

Direct alkylation of 2-amino-6-chloropurine with 1,2-dibromoethane provides 9-(2-bromoethyl)-6-chloro-9H-purin-2-amine in a high yield of 91% . This one-step protocol significantly outperforms alternative alkylation conditions employing the same starting material and alkylating agent, which can result in yields as low as 55% due to competing N-7 alkylation and dialkylation side reactions . The quantitative superiority of this synthetic route directly translates to reduced material costs and simplified purification in an industrial research setting.

Medicinal Chemistry Antiviral Synthesis Purine Alkylation

Enhanced Reactivity: Bromoethyl Leaving Group Outperforms Chloroethyl in Nucleophilic Displacement

The bromoethyl substituent in the target compound functions as a superior leaving group compared to its chloroethyl analog (e.g., 9-(2-chloroethyl)-9H-purin-6-amine, CAS 19255-48-2) [1]. In nucleophilic substitution reactions, the C-Br bond is significantly more labile than the C-Cl bond, leading to faster reaction rates and milder conditions . While direct kinetic data for this specific purine pair is not available in open literature, this reactivity trend is a fundamental principle in organic chemistry, where bromide is established as a better leaving group than chloride in SN2 reactions by a factor of approximately 50-100 fold in typical polar aprotic solvents . This translates to reduced reaction times and lower energy consumption for the target compound relative to its chloroethyl congener.

Nucleophilic Substitution Purine Functionalization Reaction Kinetics

Validated Intermediate in Antiviral Penciclovir Impurity Profiling

9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine is officially designated as Penciclovir Impurity 16 and is supplied with detailed characterization data compliant with regulatory guidelines [1]. This formal recognition as a process-related impurity in the synthesis of the antiviral drug Penciclovir distinguishes it from non-validated purine building blocks. The compound serves as a critical reference standard for method development and quality control in pharmaceutical manufacturing, a role not shared by its ethyl (CAS 130584-29-1) or unsubstituted (CAS 10310-21-1) 2-amino-6-chloropurine analogs .

Antiviral Impurity Standard Pharmaceutical Analysis

Orthogonal Reactivity: Dual Electrophilic Sites Enable Sequential, Chemoselective Derivatization

Unlike simpler 6-chloropurine analogs that possess only a single electrophilic site (e.g., 6-chloro-9-ethyl-9H-purin-2-amine, CAS 130584-29-1), 9-(2-bromoethyl)-6-chloro-9H-purin-2-amine features two distinct electrophilic centers: an aryl chloride at C-6 and an alkyl bromide on the N-9 side chain [1]. This orthogonality permits sequential nucleophilic substitutions under different conditions, enabling the construction of complex, disubstituted purines without protecting group manipulations [2]. The one-pot build-up procedure for 6-chloro- or 2-amino-6-chloropurines bearing various N-9 substituents achieves up to 96% yields and can be readily combined with further nucleophilic displacement at C-6, demonstrating the synthetic utility of this dual-electrophile architecture [2].

Chemoselectivity Purine Functionalization Synthetic Methodology

Validated Use Cases for 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine (CAS 214201-64-6) in Antiviral R&D and Pharmaceutical Quality Control


Synthesis of Penciclovir and Related Acyclic Nucleoside Analogs

The compound serves as a key alkylating agent in the synthesis of Penciclovir, a potent anti-herpesvirus agent. Its bromoethyl group efficiently alkylates the N-9 position of 2-amino-6-chloropurine, as demonstrated by the high-yield (91%) synthetic route . This specific intermediate is essential for constructing the acyclic side chain found in this class of antivirals. The formal designation of this compound as Penciclovir Impurity 16 further underscores its relevance to this therapeutic area [1].

Pharmaceutical Impurity Reference Standard for Method Validation

As a certified Penciclovir Impurity 16, 9-(2-bromoethyl)-6-chloro-9H-purin-2-amine is supplied with comprehensive characterization data compliant with regulatory guidelines [1]. This makes it an indispensable reference material for analytical method development, validation, and quality control release testing in pharmaceutical manufacturing environments. Its availability as a defined impurity standard ensures accurate quantification and identification of process-related impurities, supporting regulatory submissions.

Divergent Synthesis of Disubstituted Purine Libraries via Orthogonal Functionalization

The orthogonal reactivity of the C-6 chlorine and the terminal bromine on the N-9 side chain enables a divergent synthetic strategy for generating diverse 6,9-disubstituted purine libraries [2]. This compound can be used in one-pot build-up procedures, achieving yields up to 96% for the initial alkylation step, which can then be followed by a second, distinct nucleophilic displacement at C-6 [2]. This streamlined workflow is highly valuable for medicinal chemistry programs exploring structure-activity relationships around the purine scaffold.

Preparation of Functionalized Purines for Supramolecular and Materials Chemistry

The reactive bromoethyl handle allows for the covalent attachment of purine moieties to larger molecular scaffolds, such as cyclodextrins, for applications in supramolecular chemistry . This compound facilitates the synthesis of nucleobase-functionalized materials and probes, expanding its utility beyond traditional medicinal chemistry into chemical biology and materials science research .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.